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Compound of Interest

Compound Name: 12-Azido-1-dodecanol

CAS No.: 57395-51-4

Cat. No.: B1442992 Get Quote

Technical Whitepaper for Surface Scientists & Bioconjugation Engineers

Executive Summary
12-Azido-1-dodecanol (C₁₂H₂₅N₃O) represents a specialized class of "clickable" lipids. Unlike

standard fatty alcohols, this molecule integrates a bio-orthogonal azide moiety at the ω-

terminus of a hydrophobic dodecyl chain, anchored by a primary hydroxyl group. This unique

architecture allows it to function as a dual-purpose tool: it acts as a membrane-anchoring

amphiphile while presenting a reactive "handle" for Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC). This guide details its physicochemical behavior, synthesis logic, and

protocols for surface engineering.

Molecular Architecture & Physicochemical Profile[1]
Structural Anatomy
The molecule is defined by three distinct functional zones that dictate its behavior in solvated

and interfacial environments:

The Anchor (Hydrophilic Head): A primary hydroxyl group (-OH) capable of hydrogen

bonding, serving as the anchor in aqueous subphases or covalent attachment point (e.g.,

silanization/esterification).
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The Spacer (Hydrophobic Core): A 12-carbon alkyl chain providing a Van der Waals spacing

of ~15 Å. This length is critical for stabilizing self-assembled monolayers (SAMs) via chain

interdigitation.

The Warhead (Reactive Tail): A terminal azide (-N₃) group. While hydrophobic, the azide

dipole allows for specific orientation at interfaces and serves as the site for bio-orthogonal

ligation.

Physicochemical Constants
Data aggregated from experimental baselines of parent 1-dodecanol and group contribution

methods.

Parameter Value / Range Technical Context

Molecular Formula C₁₂H₂₅N₃O MW: 227.35 g/mol

LogP (Octanol/Water) ~4.8 – 5.2
High hydrophobicity; partitions

strongly into lipid bilayers.

HLB (Griffin) ~4.5 – 5.0

Lipophilic surfactant; forms

W/O emulsions or stable

monolayers.

C/N Ratio 4.0

Safety Critical: C/N > 3 implies

thermodynamic stability (non-

explosive) under standard

conditions.

State (25°C)
Low-melting Solid / Viscous

Liquid

M.P. is often slightly depressed

vs. 1-Dodecanol (24°C) due to

azide dipole disruption.

Solubility DCM, EtOH, DMSO
Insoluble in water (< 5 mg/L).

[1]

Synthesis & Purification Logic
Causality: Direct azidation of alcohols is difficult; the standard route utilizes a bromo-

intermediate to ensure regioselectivity.
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Synthetic Pathway
Precursor: Start with 1,12-Dodecanediol.

Desymmetrization: React with 48% HBr in toluene (Reflux) to yield 12-Bromo-1-dodecanol.

Control: Continuous extraction is required to prevent dibromo- formation.

Azidation: Nucleophilic substitution with Sodium Azide (NaN₃) in DMF at 60°C.

Mechanism:[2][3] Sₙ2 attack. The polar aprotic solvent (DMF) solvates Na⁺, leaving N₃⁻

highly reactive.

Purification Standard
Method: Silica Gel Column Chromatography.[4]

Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 4:1).

Validation: TLC (Stain with Anisaldehyde; Azides do not stain strongly with KMnO₄). IR

Spectroscopy must show a sharp peak at ~2100 cm⁻¹ (Azide stretch).

Surface Activity & "Click" Functionalization
The primary utility of 12-Azido-1-dodecanol is creating "clickable" interfaces.

Functionalization Workflow
The following diagram illustrates the incorporation of the molecule into a liposome and

subsequent surface conjugation.
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Caption: Workflow for engineering clickable liposomes. The azide headgroup remains exposed

at the water interface due to the amphiphilic orientation.

Experimental Protocols: Self-Validating Systems
Protocol A: Langmuir Isotherm Characterization
Objective: Verify amphiphilic purity and molecular area before surface application. Validation: A

collapse pressure < 30 mN/m indicates impurities or solubility issues.

Preparation: Dissolve 12-Azido-1-dodecanol in Chloroform (1 mg/mL).

Subphase: Use Milli-Q water (18.2 MΩ·cm) at 20°C.

Spreading: Deposit 20–50 µL dropwise onto the interface. Allow 15 mins for solvent

evaporation.

Compression: Compress barriers at 10 mm/min.

Data Analysis:

Lift-off: Should occur at ~40 Å²/molecule (Liquid Expanded phase).

Solid Phase: Extrapolate the steep slope to zero pressure. The Limiting Molecular Area

should be ~20–22 Å².

Note: If area > 30 Å², the monolayer is disordered or the azide group is repelling close

packing.

Protocol B: Contact Angle Goniometry (Surface
Wettability)
Objective: Confirm successful functionalization of a surface (e.g., SiO₂ or Gold via thiol-

derivative). Validation: The contact angle must shift significantly post-click reaction.
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Substrate: Prepare a SAM of 12-Azido-1-dodecanol (or its silane derivative) on a silicon

wafer.

Measurement: Place a 2 µL droplet of deionized water.

Expected Value (Azide Surface):70° ± 5°.

Why: The azide group is polarizable but lacks H-bond donors, making it less hydrophilic

than -OH (<15°) but more wettable than Methyl (~110°).

Post-Click Check: React with an alkyne-PEG (hydrophilic).

Result: Contact angle should drop to < 30°. This drastic change validates the "Click"

reaction efficiency.
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Commercial Availability & Specs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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